molecular formula C9H7NO5 B8220980 2-Oxoethyl 4-nitrobenzoate

2-Oxoethyl 4-nitrobenzoate

Cat. No.: B8220980
M. Wt: 209.16 g/mol
InChI Key: RZORBQWATWVPKS-UHFFFAOYSA-N
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Description

2-Oxoethyl 4-nitrobenzoate is an ester derivative of 4-nitrobenzoic acid, characterized by a glycolic acid (2-oxoethyl) moiety linked via an ester bond. While the provided evidence primarily focuses on adamantyl-based derivatives (e.g., 2-(Adamantan-1-yl)-2-oxoethyl 4-nitrobenzoate, 2n in and ), the core structural motif of this compound is shared across related compounds. These derivatives are synthesized through reactions between bromomethyl ketones and carboxylic acids in dimethylformamide (DMF) with potassium carbonate, achieving yields of 70–80% . The adamantyl group in 2n enhances lipophilicity and structural rigidity, making it relevant for neurological and antiviral drug design .

Key physicochemical properties of 2n include a melting point of 164–166°C, molecular ion peak at m/z 343 (GC-MS), and distinct FTIR peaks for C=O (ester), N–O (nitro), and aromatic C=C bonds . X-ray diffraction studies confirm planar aromatic rings with dihedral angles influenced by substituents .

Properties

IUPAC Name

2-oxoethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-5-6-15-9(12)7-1-3-8(4-2-7)10(13)14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZORBQWATWVPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with ethyl oxalate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been shown to enhance the efficiency of the esterification process .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-aminoethyl 4-nitrobenzoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and ethylene glycol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, dimethylformamide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: 2-Aminoethyl 4-nitrobenzoate.

    Substitution: Various substituted nitrobenzoates.

    Hydrolysis: 4-Nitrobenzoic acid and ethylene glycol.

Scientific Research Applications

Chemistry

In organic synthesis, 2-oxoethyl 4-nitrobenzoate serves as an important intermediate for creating more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Reduction : The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
  • Hydrolysis : Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-nitrobenzoic acid and corresponding alcohols.
  • Substitution Reactions : The nitro group can engage in nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.

Biological Applications

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have reported that this compound exhibits antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study Example :
In a murine model of acute lung injury induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced markers of inflammation and oxidative stress, indicating its potential therapeutic role in inflammatory conditions .

Medicinal Chemistry

The compound is being investigated for its potential as a prodrug, which can be activated in the body to release active pharmacological agents. This application is particularly relevant in drug design aimed at improving bioavailability and targeting specific tissues.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialActive against multiple bacterial strains
Anti-inflammatoryReduced inflammation markers in animal models
CytotoxicitySignificant reduction in cancer cell viability

Mechanism of Action

The mechanism of action of 2-Oxoethyl 4-nitrobenzoate involves its reactivity as an ester and nitro compound. The ester group can undergo hydrolysis, releasing 4-nitrobenzoic acid, which can further participate in various biochemical pathways. The nitro group can be reduced to an amino group, which can interact with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

  • Adamantyl-Based Derivatives: 2n (4-nitrobenzoate) exhibits a higher melting point (164–166°C) compared to its 3-nitro (2m, 112–114°C) and 2-nitro (2l, 118–120°C) analogs, attributed to enhanced symmetry and packing efficiency in the crystal lattice . In contrast, non-adamantyl analogs like 2-(4-nitrophenyl)-2-oxoethyl benzoate () show smaller dihedral angles (3.09°) between aromatic rings, leading to tighter molecular packing .
  • Substituent Effects: Replacement of the nitro group with an amino group (e.g., 2o, 2-aminobenzoate) reduces molecular weight (m/z 313) and increases melting points (167–169°C) due to hydrogen-bonding interactions .
Compound Substituent Position Melting Point (°C) Molecular Weight (GC-MS m/z) Key Structural Features
2n (Adamantyl-4-nitro) 4-nitro 164–166 343 Adamantyl group, planar nitro
2m (Adamantyl-3-nitro) 3-nitro 112–114 343 Asymmetric nitro placement
2l (Adamantyl-2-nitro) 2-nitro 118–120 343 Ortho-nitro steric hindrance
2o (Adamantyl-2-amino) 2-amino 167–169 313 Hydrogen-bonding via NH₂
Ethyl 4-nitrobenzoate 4-nitro N/A 195 (theoretical) Simpler ester, no adamantyl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-oxoethyl 4-nitrobenzoate with high yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 4-nitrobenzoic acid with 2-oxoethyl alcohol using acid catalysts (e.g., H-MOR zeolite) under microwave irradiation (300 W, 2450 MHz), achieving yields up to 76% . Key steps include refluxing at 80–108°C, purification via recrystallization in ethanol, and characterization by melting point (55–57°C) and spectroscopic techniques. Thermodynamic parameters (e.g., reflux ratio, theoretical plate count) for distillation should be optimized to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • FTIR : The ester C=O stretch appears at 1712 cm⁻¹ due to conjugation with the aromatic ring. NO₂ asymmetric/symmetric stretches are observed at 1520 cm⁻¹ and 1366 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include δ 8.2–8.4 ppm (aromatic protons), δ 4.5–4.7 ppm (ester -OCH₂-), and δ 2.1–2.3 ppm (oxoethyl group). Carbonyl carbons resonate at ~165–170 ppm .
  • GC-MS : Molecular ion peak at m/z 343 (M⁺) confirms the molecular weight .

Q. How can HPLC be used to quantify this compound in complex mixtures?

  • Methodological Answer : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detect at 254 nm, where ethyl 4-nitrobenzoate (structurally analogous) shows a retention time of ~8.5 min. Calibrate with a standard solution (1 mg/mL) and validate using peak area ratios (RSD ≤ 5%) .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid skin contact. Store waste in sealed containers for professional disposal. Thermal decomposition releases toxic NOₓ vapors, necessitating inert atmospheres during high-temperature steps .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodological Answer : For overlapping signals, employ 2D NMR (e.g., COSY, HSQC) to assign coupling patterns. For stereoelectronic effects, compare with (2S,4R)-4-hydroxyproline(4-nitrobenzoate) derivatives, where hyperconjugation alters bond lengths and torsion angles. Use DEPT-135 to distinguish CH₂ and CH₃ groups in oxoethyl moieties .

Q. What computational approaches model the conformational stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level predicts bond lengths, angles, and hyperconjugative interactions. Molecular dynamics simulations (AMBER force field) assess solvent effects on ester group rotation. Compare computational IR spectra with experimental data to validate models .

Q. How do steric and electronic effects of the nitro group influence catalytic applications?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions. Steric hindrance from the para-nitro substituent reduces side reactions in zeolite-catalyzed esterifications (e.g., H-MOR, 70% conversion). X-ray crystallography of co-crystals (e.g., 4-bromophenyl 4-nitrobenzoate) reveals packing interactions affecting catalytic activity .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Optimize reaction stoichiometry (1:1.2 molar ratio of acid to alcohol) and use ultradispersed zeolite catalysts (e.g., H-HEU-M) to suppress di-esterification. Monitor byproducts (e.g., unreacted 4-nitrobenzoic acid) via GC-MS. Purify using fractional distillation (reflux ratio = 0.92, theoretical plates = 8) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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